2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one

Description

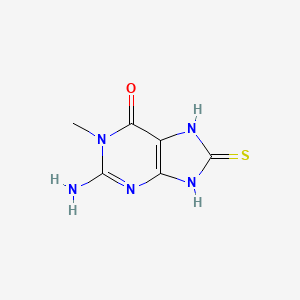

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a purine-derived heterocyclic compound characterized by:

- A methyl group at position 1.

- An amino group at position 2.

- A sulfanylidene (thione, S=) group at position 8.

This structure places it within a class of modified purines, which are critical in medicinal chemistry due to their resemblance to nucleobases. The thione group at position 8 introduces unique electronic and hydrogen-bonding properties, distinguishing it from oxo- or thioether-substituted analogs .

Properties

IUPAC Name |

2-amino-1-methyl-8-sulfanylidene-7,9-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5OS/c1-11-4(12)2-3(9-5(11)7)10-6(13)8-2/h1H3,(H2,7,9)(H2,8,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQWOVXQPZPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=S)N2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552108 | |

| Record name | 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116142-55-3 | |

| Record name | 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid.

Reaction Steps: The key steps include the introduction of the amino group, methylation, and the addition of the sulfanylidene group. These steps are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at Position 8

The 8-sulfanylidene group in the target compound is a key differentiator. Below is a comparison with analogs featuring diverse substitutions at position 8:

Key Observations :

- Thione vs. Thioether : The thione group (S=) enables stronger hydrogen-bonding interactions compared to thioethers (-S-), which may enhance binding to biological targets .

- Halogen vs. Thione : Bromine substitution (e.g., 8-Bromoguanine) introduces steric and electronic effects suitable for covalent binding but reduces hydrogen-bonding versatility .

Substitution at Positions 1 and 2

The 1-methyl and 2-amino groups are conserved in many purine derivatives, but variations exist:

Key Observations :

Hydrogen-Bonding and Crystallographic Behavior

- The thione group in the target compound participates in N-H···S hydrogen bonds , a feature less common than N-H···O bonds in oxo-purines. This was observed in related compounds forming R2<sup>2</sup>(8) and R2<sup>2</sup>(9) motifs in crystal structures .

- In contrast, 8-Bromoguanine lacks hydrogen-bond donors at position 8, reducing its ability to form intermolecular interactions .

Biological Activity

Overview

2-Amino-1-methyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a heterocyclic compound belonging to the purine family, characterized by an amino group, a methyl group, and a sulfanylidene group attached to the purine ring. Its molecular formula is with a molecular weight of approximately 197.22 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes, thus altering their activity and leading to various physiological effects. Research indicates that compounds with similar structures can inhibit DNA biosynthesis and exhibit cytotoxic effects on cancer cells .

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown high cytotoxic activity against multiple tumor cell lines such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. It has been identified as an inhibitor of DNA biosynthesis, which is crucial for its antitumor effects .

- Cell Cycle Analysis : Flow cytometry studies demonstrated that the compound induces cell cycle arrest in sensitive cell lines (e.g., COLO201) at the G2/M phase while affecting resistant lines (e.g., MDA-MB-231) differently .

Enzyme Inhibition

The compound's structural features suggest potential roles as inhibitors of specific enzymes involved in cancer progression. For instance:

- MTH1 Inhibition : Similar purine derivatives have been investigated as inhibitors of the human mutT homolog 1 (MTH1) protein. MTH1 plays a role in preventing the incorporation of oxidized nucleotides during DNA replication. Inhibition of this enzyme could lead to increased oxidative stress in cancer cells, promoting cell death .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.